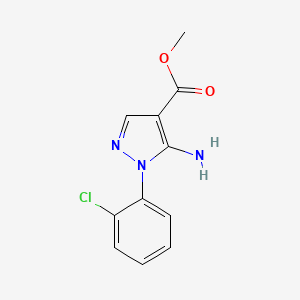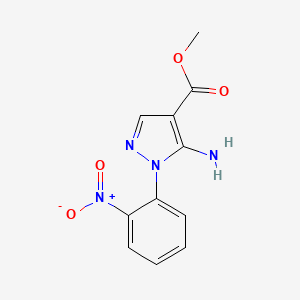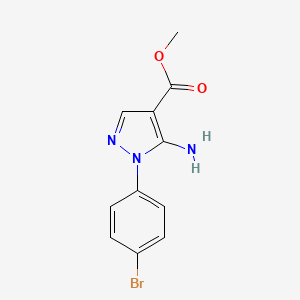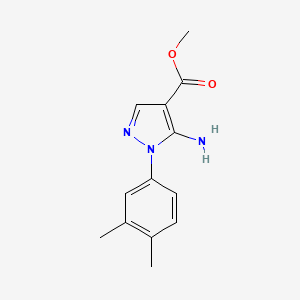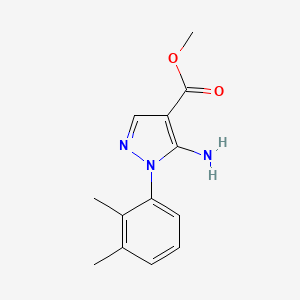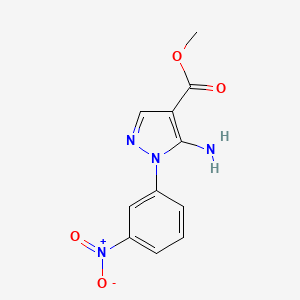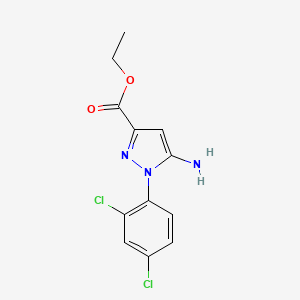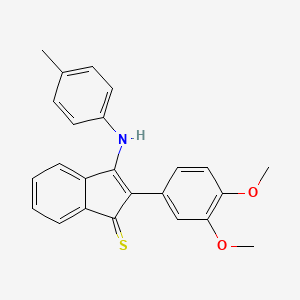
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione
描述
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a thione group attached to the indene ring, along with a dimethoxyphenyl and a methylphenylamino substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors, such as 2-phenylacetaldehyde and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the indene core with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Substitution Reactions: The dimethoxyphenyl and methylphenylamino groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other hydride donors.
Substitution: Halogenated precursors, amines, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thione derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and signaling pathways. The exact mechanism can involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Signal Transduction: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-((4-chlorophenyl)amino)indene-1-thione: Similar structure with a chlorophenyl group instead of a methylphenyl group.
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione: Similar structure with a fluorophenyl group instead of a methylphenyl group.
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)indene-1-thione: Similar structure with a bromophenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the dimethoxyphenyl and methylphenylamino groups can impart distinct properties compared to other similar compounds, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)indene-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(28)22(23)16-10-13-20(26-2)21(14-16)27-3/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJJIAIAXTXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=S)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159547 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024081-76-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024081-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)
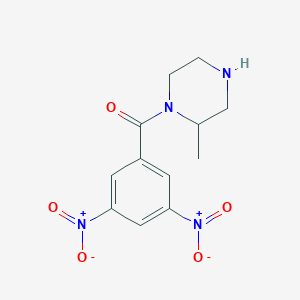
![2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B6344773.png)
